Suronacrine
Overview
Description
- Suronacrine, also known as 9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate (HP128), is a chemical compound.
- It belongs to the acridine class of molecules and has been studied for its pharmacological effects.
Preparation Methods
- Synthetic routes for suronacrine involve chemical transformations to create the desired structure.
- Unfortunately, specific synthetic methods for this compound are not widely documented in the literature.
- Industrial production methods may vary, but they likely involve modifications of existing acridine derivatives.
Chemical Reactions Analysis
- Suronacrine can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzene ring can be replaced.
- Common reagents and conditions depend on the specific reaction, but typical ones include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
- Major products formed from these reactions would be derivatives of this compound with altered functional groups.
Scientific Research Applications
- Suronacrine has been explored in various fields:
Chemistry: As a model compound for studying acridine derivatives.
Biology: Investigating its effects on cellular processes.
Medicine: Potential applications in neuropharmacology or neuromuscular disorders.
Industry: Limited information, but it may have industrial uses.
Mechanism of Action
- The exact mechanism by which suronacrine exerts its effects remains unclear.
- It likely interacts with specific molecular targets or pathways, possibly related to neuromuscular transmission or cholinergic systems.
Comparison with Similar Compounds
- Suronacrine’s uniqueness lies in its benzylamino substitution pattern.
- Similar compounds include tacrine (9-amino-1,2,3,4-tetrahydroacridine) and velnacrine (HP029, 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate), which share the acridine core but differ in substituents.
- Tacrine and velnacrine primarily act as anticholinesterase agents, while this compound’s actions are more complex .
Properties
CAS No. |
104675-35-6 |
---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22) |
InChI Key |
HERUZAOANPGYSY-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
Synonyms |
9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate HP 128 HP-128 HP128 suronacrine suronacrine maleate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.